Ethyl dichlorophosphite
Overview
Description
Ethyl dichlorophosphite is an organophosphorus compound with the chemical formula C₂H₅Cl₂OP. It is a colorless to pale yellow liquid that is highly reactive and used primarily as an intermediate in organic synthesis. The compound is known for its utility in the preparation of various phosphorus-containing compounds.
Mechanism of Action
Mode of Action
It is often used in the synthesis of other compounds, suggesting that it may interact with various molecules to form new products .
Action Environment
The action, efficacy, and stability of Ethyl dichlorophosphite can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl dichlorophosphite can be synthesized through the reaction of phosphorus trichloride with ethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
PCl3+C2H5OH→C2H5OPCl2+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to maximize yield and purity. The process often includes steps such as distillation to separate the desired product from by-products and unreacted starting materials.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by various nucleophiles such as alcohols, amines, and thiols.
Oxidation Reactions: The compound can be oxidized to form ethyl dichlorophosphate, which has the formula C₂H₅Cl₂O₂P.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as ethyl phosphorothioates, ethyl phosphoramidates, and ethyl phosphorates can be formed.
Oxidation Products: Ethyl dichlorophosphate is a major product of oxidation reactions.
Scientific Research Applications
Ethyl dichlorophosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds, including pesticides, flame retardants, and plasticizers.
Biology: The compound is used in the synthesis of nucleotide analogs and other biologically active molecules.
Medicine: this compound derivatives are explored for their potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Methyl dichlorophosphite (C₁H₃Cl₂OP): Similar in structure but with a methyl group instead of an ethyl group.
Diethyl chlorophosphate (C₄H₁₀ClO₃P): Contains two ethyl groups and one chlorine atom.
Phenyl dichlorophosphite (C₆H₅Cl₂OP): Contains a phenyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific reactivity and the types of products it can form. Its ethyl group provides distinct steric and electronic properties compared to similar compounds, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
dichloro(ethoxy)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl2OP/c1-2-5-6(3)4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCINRPAXRJLEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164383 | |
Record name | Ethyl dichlorophosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1498-42-6 | |
Record name | Phosphorodichloridous acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1498-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl dichlorophosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl dichlorophosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl dichlorophosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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